Methyl 4-aminopicolinate hydrochloride
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Overview
Description
Methyl 4-aminopicolinate hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of picolinic acid and is commonly used in various scientific research applications. The compound is known for its light yellow solid form and is typically stored at room temperature .
Preparation Methods
The preparation of Methyl 4-aminopicolinate hydrochloride involves several synthetic routes. One common method includes the reaction of 2-chloropyridine with methanol to generate 2-chloropyridine methanol . This intermediate is then further reacted with other reagents to produce the final compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-aminopicolinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Methyl 4-aminopicolinate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial products and processes.
Mechanism of Action
The mechanism of action of Methyl 4-aminopicolinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context of its use .
Comparison with Similar Compounds
Methyl 4-aminopicolinate hydrochloride can be compared with other similar compounds, such as:
- Methyl 4-aminopyridine-2-carboxylate
- 4-Aminopicolinic acid methyl ester
- Methyl 5-aminopicolinate hydrochloride These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential applications in various fields .
Biological Activity
Methyl 4-aminopicolinate hydrochloride is an important compound in medicinal chemistry, primarily due to its biological activity in various therapeutic areas. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position. Its chemical formula is C_7H_8ClN_2O_2, and it exists as a hydrochloride salt, which enhances its solubility in aqueous solutions.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes significantly.
- Receptor Modulation : The compound may act on specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. A study indicated that derivatives of aminopicolinic acids possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential applications in treating tuberculosis and other bacterial infections .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Preclinical studies suggest that it can reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antimycobacterial Activity :
- Neuropharmacological Study :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
methyl 4-aminopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
ILXSMFIPXARCAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N.Cl |
Origin of Product |
United States |
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